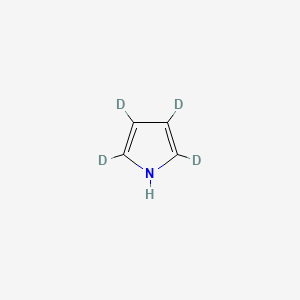

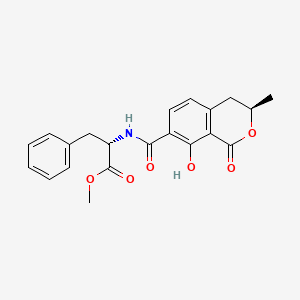

![molecular formula C4H3N5O2 B579877 3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione CAS No. 1403820-30-3](/img/structure/B579877.png)

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione” is a type of imidazo-triazine derivative . These derivatives have been studied for their potential biological activities. For instance, some imidazo-triazine derivatives have shown herbicidal activity and antitumor activity .

Synthesis Analysis

The synthesis of imidazo-triazine derivatives involves the design and characterization of the compounds using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Drug Development

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione derivatives are explored extensively for their therapeutic potentials. These compounds are integral to medicinal chemistry, showing vast biological and pharmacological potentials. Researchers have developed molecules from this moiety for treating various pathological conditions such as inflammation, cancer, and infections. The fusion of the triazine scaffold with other heterocyclic rings, like imidazoles, has yielded compounds with significant biological actions. The triazine moiety, including its derivatives, has led to the development of several commercial drugs, underscoring the chemical interest in this scaffold for potential therapeutic applications (P. Dubey, D. Pathak, G. Chauhan, F. Ali, 2022).

Antimicrobial Activities

The imidazole component of the compound, utilized by pharmaceutical industries in anti-fungal drugs like ketoconazole, has demonstrated significant antimicrobial properties. Research emphasizes the need for synthesizing more imidazole derivatives to combat microbial resistance, highlighting its critical role in developing new strains of antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Heterocyclic Compounds and Biological Significance

Triazines are highlighted for their diverse biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory effects. The triazine scaffold serves as an interesting core for drug development, with numerous synthetic derivatives evaluated for a wide spectrum of biological activities in various models (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Environmental and Industrial Applications

In addition to therapeutic applications, triazine-based compounds, such as covalent triazine frameworks (CTFs), have been found significant for environmental applications, specifically in CO2 capture and conversion. These materials are praised for their high surface area, structural tunability, and stability, making them excellent candidates for capturing CO2 and converting it into useful products, showcasing the versatile application of triazine derivatives beyond pharmaceuticals (A. Mukhtar et al., 2020).

Zukünftige Richtungen

The future directions for the study of “3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione” and similar compounds could involve further investigation of their biological activities and potential therapeutic applications . The development of environmentally friendly synthetic strategies for these compounds is also a promising area of research .

Biochemische Analyse

Biochemical Properties

2-Aza-8-oxo-hypoxanthine plays a role in biochemical reactions, particularly in the regulation of cartenoid accumulation .

Cellular Effects

In terms of cellular effects, 2-Aza-8-oxo-hypoxanthine has been shown to influence cell function. It has been found to stimulate human epidermal cell proliferation . It also significantly increased the gene expression of various proteins involved in intercellular adhesion and skin barrier functioning .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant increase in cell viability at certain concentrations .

Metabolic Pathways

2-Aza-8-oxo-hypoxanthine is involved in the purine metabolic pathway . It is synthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), indicating the presence of a novel purine metabolic pathway .

Eigenschaften

IUPAC Name |

5,7-dihydro-3H-imidazo[4,5-d]triazine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(7-9-8-3)6-4(11)5-1/h(H3,5,6,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERKLTVOIUKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the origins of 2-aza-8-oxo-hypoxanthine (AOH) and its potential role in plants?

A1: 2-Aza-8-oxo-hypoxanthine (AOH) was initially discovered as a metabolite of 2-azahypoxanthine (AHX), a compound isolated from the fairy-ring-forming fungus Lepista sordida []. Research indicates that AHX is converted into AOH within plant tissues. Both AHX and AOH, along with another compound called imidazole-4-carboxamide (ICA), are collectively termed "fairy chemicals" (FCs). Importantly, studies suggest that these FCs are not only present in plants but are also biosynthesized through a novel purine metabolic pathway []. While the exact mechanisms of action remain under investigation, FCs, including AOH, have demonstrated the ability to enhance plant tolerance to various environmental stresses and regulate growth across diverse plant species []. Furthermore, promising results from greenhouse and field experiments highlight the potential of FCs, including AOH, to increase the yield of important crops such as rice and wheat []. Further research is crucial to fully elucidate the roles and applications of AOH and other FCs in plant science and agriculture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

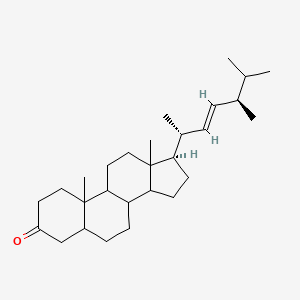

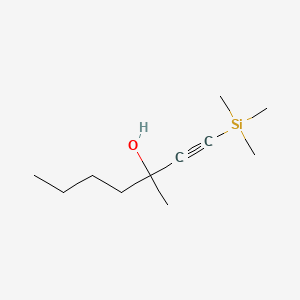

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

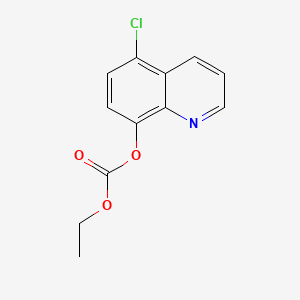

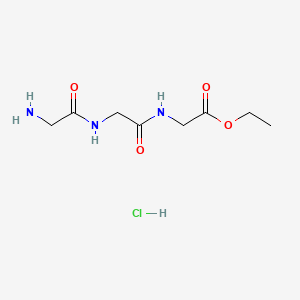

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

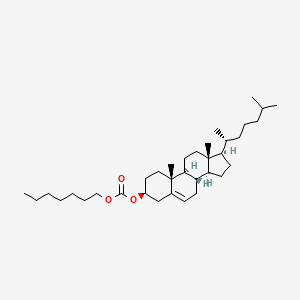

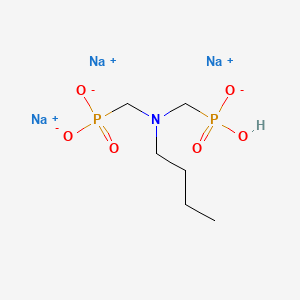

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![Acetyl[18]annulene](/img/structure/B579811.png)

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)